molecular formula C9H14O B8382169 2-Methyloct-1-en-6-yn-3-ol

2-Methyloct-1-en-6-yn-3-ol

Cat. No.: B8382169
M. Wt: 138.21 g/mol
InChI Key: BLLYVJPNXQTZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloct-1-en-6-yn-3-ol is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyloct-1-en-6-yn-3-ol

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(10)8(2)3/h9-10H,2,6-7H2,1,3H3

InChI Key

BLLYVJPNXQTZKS-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Magnesium (14.4g, 0.6g atom) was dried in a 250ml flask fitted with reflux condenser, mechanical stirrer and addition funnel. After initiation of reaction under dry N2 with about one ml ethylene dibromide in 70ml tetrahydrofuran, 36.0g (0.30 mole) 2-bromopropene was added dropwise at such a rate as to maintain reflux without external heating. The Grignard solution was then stirred until it cooled to room temperature (30 minutes-1 hour). It was then cooled further to -15° in ice-salt, and the total crude 4-hexynal from part (c) above was added dropwise over 15 minutes. The reaction mixture was stirred for 2 hours at room temperature, saturated ammonium chloride solution was added and the product was extracted with ether. There was obtained 23.50g of 2-methyloct-1-en-6-yn-3-ol (85%, based on 4-methyl hexynoate) as a pale yellow oil.
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1 mL
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36 g
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70 mL
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Synthesis routes and methods II

Procedure details

Magnesium (14.4g, 0.6g atom) was dried in a 250ml flask fitted with reflux condenser, mechanical stirrer and addition funnel. After initiation of reaction under dry N2 with about one ml ethylene dibromide in 70ml tetrahydrofuran, 36.0g (0.30 mole) 2-bromopropene was added dropwise at such a rate as to maintain reflux without external heating. The Grignard solution was then stirred until it cooled to room temperature (30 minutes-1 hour). It was then cooled further to -15° in ice-salt, and the total crude 4-hexynal from part (c) above was added dropwise over 15 minutes. The reaction mixture was stirred for 2 hours at room temperature, saturated ammonium chloride solution was added and the product was extracted with ether. There was obtained 23.50g of (2-methyloct-1-en-6-yn-3-ol (85%, based on 4-methyl hexynoate) as a pale yellow oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
36 g
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reactant
Reaction Step One
Quantity
70 mL
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solvent
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0 (± 1) mol
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reactant
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ice-salt
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solvent
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